molecular formula C4H6FNO B1403089 cis-2-Fluorocyclopropanecarboxamide CAS No. 1258298-41-7

cis-2-Fluorocyclopropanecarboxamide

Cat. No. B1403089
M. Wt: 103.09 g/mol
InChI Key: PHZKRDKMJHXGBR-GBXIJSLDSA-N
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Description

Cis-2-Fluorocyclopropanecarboxamide is a chemical compound that belongs to the class of fluorinated cyclopropanes. It has the molecular formula C4H6FNO .


Synthesis Analysis

The synthesis of cis-2-Fluorocyclopropanecarboxylic acid, a key intermediate for the synthesis of an antibacterial agent Sitafloxacin, has been reported . The strategy for the synthesis derives from the employment of a stereoselective rhodium-catalyzed cyclopropanation reaction of (1-fluorovinylsulfonyl)benzene with diazo esters .


Molecular Structure Analysis

The molecular formula of cis-2-Fluorocyclopropanecarboxamide is C4H6FNO. The molecular weight is 103.09 g/mol.


Chemical Reactions Analysis

Cis-2-Fluorocyclopropanecarboxamide is involved in the synthesis of an antibacterial agent Sitafloxacin . The synthesis involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters .


Physical And Chemical Properties Analysis

Cis-2-Fluorocyclopropanecarboxamide has a molecular weight of 103.09 g/mol. More detailed physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Synthesis : A novel stereoselective method was developed for preparing cis-2-fluorocyclopropane-1-carboxylic acid, involving initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate, fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis (Toyota et al., 1996).
  • Chemical Properties and Interactions : A study on fluorinated cyclopropanecarboxylates revealed that monofluorinated cyclopropanecarboxylates are available in racemic or optically active form by transition metal-catalyzed reactions. The solid-state structures of these compounds were examined by X-ray crystallography, showing close intermolecular contacts of C–F groups to H–X moieties (Haufe et al., 2002).

Applications in Analytical Chemistry

  • Biomarker Analysis : cis-2-Fluorocyclopropanecarboxamide derivatives have been used in the development of analytical methods for measuring specific biomarkers. For instance, a method for measuring cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids in human urine was developed, which are considered reliable biomarkers for exposure to certain insecticides (Baker et al., 2004).

Biological and Pharmaceutical Research

  • Enzyme Inhibition Studies : Studies on fluorinated phenylcyclopropylamines, which are derivatives of cis-2-fluorocyclopropanecarboxamide, have shown that these compounds are competitive inhibitors of microbial tyramine oxidase. The inhibitory potency of these compounds varies depending on the nature of substituents and absolute configuration (Rosen et al., 2004).

Pharmaceutical Development

  • Synthesis of Related Compounds : The synthesis of cis-2-fluorocyclopropylamine, a related compound, was achieved through stereoselective cyclopropanation. This synthesis involved treating dibromofluoromethane with aqueous KOH solution, followed by a series of steps to generate an amino group on the cyclopropane ring, demonstrating the versatility of this chemical framework in pharmaceutical synthesis (Matsuo et al., 2004).

Safety And Hazards

The safety data sheet for cis-2-Fluorocyclopropanecarboxamide indicates that it is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) .

properties

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZKRDKMJHXGBR-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Fluorocyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liang, A van Abbema, M Balazs… - Journal of medicinal …, 2013 - ACS Publications
… To a 25 mL microwave tube was added cis-2-fluorocyclopropanecarboxamide (0.045 g, 0.44 mmol), followed by N-(2-bromopyridin-4-yl)-2,6-dichloro-4-cyanobenzamide (0.16 g, 0.40 …
Number of citations: 83 pubs.acs.org

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